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Compound of Interest

Compound Name: Yttrium Carbonate

Cat. No.: B1630429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of hydrated

yttrium carbonate, a compound of interest in materials science and potentially in drug delivery

systems due to the properties of its constituent ions. This document summarizes the

crystallographic data of known phases, details experimental protocols for their synthesis and

analysis, and presents visual representations of experimental workflows and structural

relationships.

Introduction to Hydrated Yttrium Carbonate
Hydrated yttrium carbonate, with the general formula Y₂(CO₃)₃·nH₂O, is a compound that can

exist in several crystalline forms, each with distinct structural properties.[1] The degree of

hydration and the crystallization conditions significantly influence the resulting crystal structure.

The most well-characterized natural form is the mineral tengerite-(Y).[1][2] Synthetic routes

have also yielded other polymorphic forms. An understanding of the precise crystal structure is

crucial for predicting and controlling the material's properties for various applications.

Crystal Structures of Hydrated Yttrium Carbonate
Phases
To date, three primary crystalline phases of hydrated yttrium carbonate have been identified

and characterized: the orthorhombic tengerite-(Y), a synthetic triclinic phase, and the recently
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discovered triclinic mineral yuchuanite-(Y).

2.1. Tengerite-(Y): An Orthorhombic Structure

Tengerite-(Y) is a naturally occurring hydrous yttrium carbonate.[1] Its crystal structure has

been determined through single-crystal X-ray diffraction of hydrothermally synthesized

samples. The structure is orthorhombic and belongs to the space group Bb2₁m.

2.2. Synthetic Triclinic Y₂(CO₃)₃·2.79H₂O

A triclinic phase of hydrated yttrium carbonate with the formula Y₂(CO₃)₃·2.79H₂O has been

synthesized via a precipitation method using ammonium bicarbonate.[3] This synthetic form

exhibits a different crystal system and unit cell parameters compared to tengerite-(Y).

2.3. Yuchuanite-(Y): A New Triclinic Mineral

A new mineral, yuchuanite-(Y), with the formula Y₂(CO₃)₃·H₂O, has been recently discovered.

Its structure has been determined to be triclinic with the space group P1.

2.4. Comparative Crystallographic Data

The quantitative crystallographic data for the three known phases of hydrated yttrium
carbonate are summarized in the table below for easy comparison.
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Parameter Tengerite-(Y)
Synthetic
Y₂(CO₃)₃·2.79H₂O

Yuchuanite-(Y)

Formula
Y₂(CO₃)₃·nH₂O (n=2-

3)[1]
Y₂(CO₃)₃·2.79H₂O[3] Y₂(CO₃)₃·H₂O

Crystal System Orthorhombic[1] Triclinic[3] Triclinic

Space Group Bb2₁m[1] Not Specified P1

a (Å) 6.078[1] 19.076[3] 6.2134

b (Å) 9.157[1] 22.312[3] 8.9697

c (Å) 15.114[1] 7.823[3] 19.9045

α (°) 90 94.493[3] 91.062

β (°) 90 91.397[3] 90.398

γ (°) 90 112.663[3] 91.832

Volume (Å³) 841.19[1] Not Specified 1108.54

Z 4 Not Specified 6

Calculated Density

(g/cm³)
3.110[1] Not Specified 3.62

Experimental Protocols
This section details the methodologies for the synthesis and characterization of hydrated

yttrium carbonate crystals.

3.1. Synthesis of Hydrated Yttrium Carbonate Crystals

3.1.1. Hydrothermal Synthesis of Tengerite-(Y)

This method yields single crystals suitable for X-ray diffraction studies.

Precursors: Yttrium oxide (Y₂O₃) powder and acetic acid.

Procedure:
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A mixture of Y₂O₃ powder and a dilute acetic acid aqueous solution (e.g., 6.67 x 10⁻²

mol/L) is placed in a Teflon-lined autoclave.[4]

The autoclave is sealed and heated in an electric oven to 200 °C with a controlled heating

ramp (e.g., 5 °C/min).[4]

The reaction is maintained at this temperature for a specified duration (e.g., 24 hours) with

rotation to ensure homogeneity.[4]

The autoclave is then cooled to room temperature.

The resulting precipitate is collected by centrifugation, washed with distilled water, and

dried at room temperature.[4]

3.1.2. Precipitation with Ammonium Bicarbonate

This method is commonly used for the synthesis of crystalline yttrium carbonate powders.

Precursors: Yttrium chloride (YCl₃) solution and ammonium bicarbonate (NH₄HCO₃) solution.

Procedure:

The YCl₃ solution is heated to approximately 93 °C.[5]

The ammonium bicarbonate solution is added to the heated YCl₃ solution to induce

precipitation.[5]

The resulting precipitate of yttrium carbonate is left to age in the mother liquor at room

temperature for a specific duration (e.g., 0-28 hours). The aging time can influence the

morphology of the final product.[5]

The precipitate is then filtered, washed, and dried.

3.1.3. CO₂ Carbonization Method

This technique involves the reaction of a yttrium hydroxide slurry with carbon dioxide.

Precursors: Yttrium chloride (YCl₃), sodium hydroxide (NaOH), and carbon dioxide (CO₂).
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Procedure:

A yttrium hydroxide [Y(OH)₃] slurry is first prepared by precipitating a YCl₃ solution with

NaOH.

CO₂ gas is then introduced into the Y(OH)₃ slurry.

The reaction conditions, such as temperature, CO₂ flow rate, and stirring speed, are

controlled to promote the formation of crystalline yttrium carbonate.

3.2. Characterization Techniques

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the primary technique for determining the crystal structure.

Data Collection:

A suitable single crystal is mounted on a goniometer.

Data is collected using a four-circle diffractometer, often with MoKα radiation (λ = 0.71073

Å).[6]

A full sphere of data is typically collected in a 2θ range of approximately 4° to 60°.

The collection is done using an incremental scan method, with frame increments of 0.1° to

0.3°.

Structure Solution and Refinement:

The collected diffraction data is processed to yield a set of unique reflections.

The crystal structure is solved using direct methods or Patterson methods.

The structural model is then refined using full-matrix least-squares on F². The refinement

process adjusts atomic positions, and anisotropic displacement parameters until the

calculated diffraction pattern closely matches the experimental data.
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3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to determine

lattice parameters.

Sample Preparation: The synthesized powder is gently ground to ensure a random

orientation of the crystallites.

Data Collection:

The powder is mounted on a sample holder in a powder diffractometer.

The diffraction pattern is recorded over a specific 2θ range using, for example, CuKα

radiation.

Data Analysis: The resulting diffraction pattern is compared to known patterns in databases

(e.g., the ICDD Powder Diffraction File) for phase identification. The lattice parameters can

be refined from the positions of the diffraction peaks.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the sample,

confirming the presence of carbonate and water molecules.

Sample Preparation: A small amount of the sample is typically mixed with KBr and pressed

into a pellet.

Data Collection: The infrared spectrum is recorded over a range of wavenumbers (e.g.,

4000-400 cm⁻¹).

Interpretation: The presence of characteristic absorption bands for carbonate ions (around

1400-1500 cm⁻¹ and 850 cm⁻¹) and water molecules (broad band around 3400 cm⁻¹ and a

bending mode around 1600 cm⁻¹) confirms the composition of the hydrated yttrium
carbonate. The IR data for some synthetic yttrium carbonates show the presence of two

different carbonate groups.[3]

3.2.4. Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)
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TGA/DSC analyses are used to study the thermal stability and decomposition of the hydrated

yttrium carbonate.

Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., air or

nitrogen) at a constant heating rate (e.g., 10 °C/min).[7]

Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating

the dehydration and decarbonation steps.[7] The DSC curve shows the heat flow associated

with these transitions, indicating whether they are endothermic or exothermic. The

thermolysis of Y₂(CO₃)₃·nH₂O is a multi-stage process involving the elimination of water

followed by carbon dioxide.[7]

Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of hydrated yttrium
carbonate.
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Caption: Known crystalline forms of hydrated yttrium carbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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